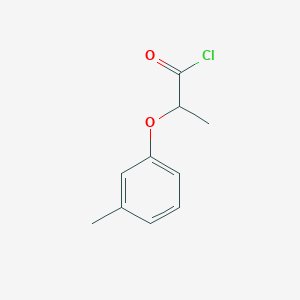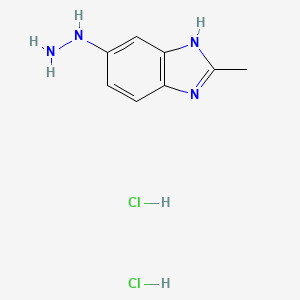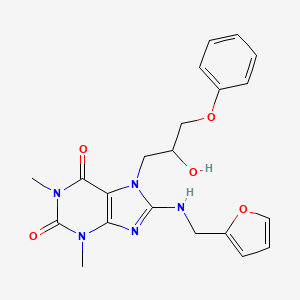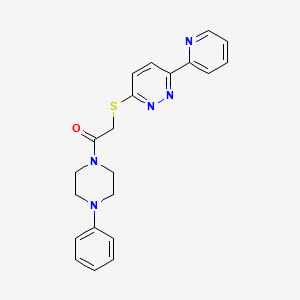![molecular formula C14H12ClN3O2S B2496069 N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide CAS No. 866014-34-8](/img/structure/B2496069.png)
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide” is a chemical compound with the molecular formula C14H12ClN3O2S . It is a derivative of thiourea . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone . The resulting product is then characterized by elemental analysis, FTIR and 1H-NMR techniques .Molecular Structure Analysis
The molecular structure of “N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide” has been characterized by single-crystal X-ray diffraction method . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with Z = 4, and unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis
The compound forms transition metal complexes (ML 2; M: Co 2+, Ni 2+ and Cu 2+) which have been studied for their thermal decomposition, electrochemical behavior and antioxidant activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide” and its metal complexes have been studied using various techniques. Thermal decomposition of the complexes has been studied by TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .科学的研究の応用
Synthetic Methodologies and Chemical Properties
The synthesis of complex organic molecules, including benzamides and pyridines, is a significant area of research that offers insights into the potential synthetic routes and chemical behaviors of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide. For instance, studies on the synthesis and pharmacological properties of benzamide derivatives highlight the versatility and potential of benzamides as therapeutic agents, suggesting similar possibilities for the compound (Sonda et al., 2004). Furthermore, research on rhodium-catalyzed C-H activation processes presents advanced methods for modifying benzamide structures, potentially applicable to the modification and application of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide (Rakshit et al., 2011).
Pharmacological Applications
The pharmacological applications of benzamides and related compounds are well-documented, with studies exploring their use as serotonin receptor agonists, suggesting potential therapeutic roles in gastrointestinal motility and other physiological processes. This points to possible pharmacological applications for N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide in similar domains (Sonda et al., 2004).
Antimicrobial and Antiproliferative Effects
Research on the synthesis and antimicrobial activity of new pyridine derivatives demonstrates the antimicrobial potential of compounds containing pyridine and benzamide structures, suggesting that N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide could also exhibit similar properties (Patel et al., 2011). Additionally, studies on the antiproliferative activity of related compounds against various cancer cell lines could indicate potential cancer therapeutic applications for the compound of interest (Huang et al., 2020).
特性
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-10-6-4-9(5-7-10)13(19)18-14(21)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKYUPQURCMUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)
![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)



![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)




![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)
